molecular formula C21H20N4O2 B3218444 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1189992-32-2

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B3218444
CAS No.: 1189992-32-2
M. Wt: 360.4
InChI Key: JDABNXVLOVPZAK-UHFFFAOYSA-N
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Description

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with an acetamide side chain. The compound’s acetamide group is substituted with a 3-isopropylphenyl ring, which may enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13(2)14-6-5-7-15(10-14)23-18(26)11-25-12-22-19-16-8-3-4-9-17(16)24-20(19)21(25)27/h3-10,12-13,24H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDABNXVLOVPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidoindole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction might yield a compound with more hydrogen atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have bioactive properties that make it useful in the study of biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is highlighted through comparisons with closely related derivatives (Table 1). Key differences lie in substituent groups, linker chemistry (thioacetamide vs. acetamide), and biological activity profiles.

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
This compound (Target) Pyrimido[5,4-b]indol-4-one N-[3-isopropylphenyl], acetamide linker ~377.4 (calculated) Hypothesized enhanced lipophilicity -
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide Pyrimido[5,4-b]indol-4-one 3-methyl, N-(4-methylphenyl), thioacetamide 386.45 Structural analog; no reported bioactivity
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indol-4-one 3-methyl, N-(4-trifluoromethoxyphenyl), thioacetamide 476.43 Improved metabolic stability (CF3 group)
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol-4-one 3-(3-methoxyphenyl), N-(4-ethylphenyl), thioacetamide 502.58 Enhanced solubility (polar methoxy group)
HC-030031 (TRPA1 inhibitor) Purine derivative N-[4-(propan-2-yl)phenyl], acetamide 331.35 TRPA1 inhibition (IC50: 4–10 µM)

Key Observations

Structural Variations: Linker Chemistry: Unlike thioacetamide-linked pyrimidoindoles (e.g., compounds in ), the target compound employs an acetamide linker, which may alter electronic properties and hydrogen-bonding capacity. Substituents: The 3-isopropylphenyl group distinguishes it from analogs with methyl, trifluoromethoxy, or methoxyphenyl substituents.

Receptor Interactions: The isopropylphenyl group resembles the pharmacophore of HC-030031, a TRPA1 antagonist, suggesting possible ion channel modulation .

Synthetic Methodology :

  • The target compound can be synthesized via HATU-mediated coupling (similar to ), followed by purification using reverse-phase chromatography. This aligns with protocols for related acetamide derivatives .

Biological Activity

The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a member of the pyrimidoindole family, characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparison with similar compounds.

Structural Overview

The molecular formula of the compound is C21H20N4O2C_{21}H_{20}N_{4}O_{2} with a molecular weight of approximately 368.32 g/mol. It features a pyrimidoindole core fused with an acetamide group, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various signaling pathways, particularly kinases that play roles in cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors, altering their conformations and affecting downstream signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell growth through modulation of cell cycle regulators.
  • Anti-inflammatory Effects : It has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructural FeaturesNotable Activities
2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-3-YL}-N-{(Furan-2-YL)methyl}acetamideContains a fluorine atom and furan moietyPotential anticancer activity
2-{7-Methyl-5-Oxo-[1,3]Thiazolo[3,2-a]Pyrimidin-3-YL}-N-{[4-(Trifluoromethyl)phenyl]methyl}acetamideThiazole ring additionAntimicrobial properties
1-(4-Fluorophenyl)-Indol-5-Yl-[3-[4-(Thiazole-2-carbonyl)piperazin-1-YL]Azetidin-1-YL]MethanoneIndole core with additional piperazineAnalgesic effects

Q & A

Q. Table 1: Substituent Effects on Anticancer Activity (IC50, μM)

Substituent R1 (Position) R2 (Position) IC50 (MCF-7)
-OCH37,8 (pyrimidoindole)-CH(CH3)2 (phenyl)12.4
-Cl3 (phenyl)-CH38.9
-NO24 (phenyl)-OCH3>50

Advanced: What computational methods predict biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PI3K or EGFR) .
  • QSAR Models : Relate logP and polar surface area to blood-brain barrier penetration .
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes .

Basic: How is stability under physiological conditions assessed?

Answer:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical) .

Advanced: How are pharmacokinetic properties optimized?

Answer:

  • Metabolic stability : Microsomal assays identify vulnerable sites (e.g., ester hydrolysis) .
  • Plasma protein binding : Equilibrium dialysis adjusts lipophilicity (logP 2–4 ideal) .
  • Half-life extension : PEGylation or albumin-binding motifs .

Advanced: How to address discrepancies in biological assay reproducibility?

Answer:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Batch-to-batch analysis : Ensure compound purity (>95%) via LC-MS across synthetic batches .
  • Orthogonal assays : Validate anticancer activity with apoptosis (Annexin V) and cell-cycle (PI staining) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide

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